Paromomycin

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZODPSAJZTQNH-LSWIJEOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45N5O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1263-89-4 (sulfate), 35665-49-7 (sulfate (2:5)), 7205-49-4 (sulfate (1:1)) |

Source

|

| Record name | Paromomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023424 |

Source

|

| Record name | Paromomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Paromomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.97e+01 g/L |

Source

|

| Record name | Paromomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7542-37-2, 1263-89-4 |

Source

|

| Record name | Paromomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7542-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paromomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paromomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01421 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Paromomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Paromomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAROMOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61JJC8N5ZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Paromomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Paromomycin's Mechanism of Action on Ribosomal RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paromomycin, an aminoglycoside antibiotic, exerts its antimicrobial effects by targeting the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. This guide provides an in-depth technical overview of the molecular mechanisms underpinning this compound's interaction with ribosomal RNA (rRNA). It details the antibiotic's binding site, the conformational changes it induces, and the subsequent disruption of key translational processes. This document synthesizes structural, biochemical, and functional data, offering a comprehensive resource for researchers in microbiology, structural biology, and antibiotic drug development.

Introduction

The rise of antibiotic resistance necessitates a profound understanding of the mechanisms of action of existing antimicrobial agents to guide the development of novel therapeutics. This compound, a 4,5-disubstituted 2-deoxystreptamine aminoglycoside, is a broad-spectrum antibiotic effective against a range of bacteria and some protozoa[1][2]. Its primary cellular target is the ribosome, where it interferes with the fidelity of protein synthesis[3]. This guide will dissect the intricate interactions between this compound and ribosomal RNA at a molecular level.

The Ribosomal A-Site: this compound's Primary Binding Pocket

This compound's principal site of action is the aminoacyl-tRNA site (A-site) on the 30S ribosomal subunit. This site is a highly conserved region of the 16S rRNA, specifically within helix 44 (h44), which plays a pivotal role in decoding the messenger RNA (mRNA) codon[4].

The binding pocket for this compound is formed by a specific three-dimensional arrangement of rRNA nucleotides. Structural studies, including X-ray crystallography and NMR spectroscopy, have revealed that this compound nestles into the major groove of the A-site RNA[5].

Molecular Interactions and Induced Conformational Changes

The binding of this compound to the A-site is characterized by a network of hydrogen bonds between the hydroxyl and amino groups of the antibiotic and the bases and phosphate backbone of the 16S rRNA. Key interactions involve universally conserved nucleotides, most notably A1492 and A1493.

Upon binding, this compound induces a significant conformational change in the A-site. Specifically, it causes the flipping out of two highly conserved adenine residues, A1492 and A1493, from their stacked position within helix 44. This conformational state mimics the state of the ribosome when a cognate (correctly matched) aminoacyl-tRNA is bound to the A-site. This structural mimicry is the cornerstone of this compound's mechanism of action.

Caption: this compound binding to the ribosomal A-site induces a conformational change, causing the flipping out of key adenine residues.

Consequences of this compound Binding

The this compound-induced conformational change in the A-site has three major downstream effects on protein synthesis:

Increased Translational Misreading

The "flipped-out" conformation of A1492 and A1493 is crucial for the ribosome's proofreading mechanism. By stabilizing this conformation, this compound essentially tricks the ribosome into believing that a correct codon-anticodon interaction has occurred, even when a near-cognate or non-cognate aminoacyl-tRNA is present in the A-site. This leads to a significant increase in the misincorporation of amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.

Inhibition of Translocation

Translocation is the process by which the ribosome moves along the mRNA in a 3' direction. This compound's stabilization of the A-site conformation can hinder this movement. The presence of the drug in the A-site can physically impede the movement of tRNAs from the A-site to the P-site (peptidyl-tRNA site), thereby stalling protein synthesis.

Inhibition of Ribosome Recycling

After the termination of protein synthesis, the ribosome is disassembled into its 30S and 50S subunits, a process known as ribosome recycling. This compound has been shown to inhibit the anti-association activity of initiation factor 3 (IF3), which is essential for preventing the premature association of the ribosomal subunits. By promoting the formation of 70S ribosomes, this compound can interfere with the ribosome recycling step.

Caption: this compound's binding to the A-site triggers a cascade of events that disrupt protein synthesis.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data related to this compound's interaction with the ribosome and its inhibitory effects.

Table 1: Binding Affinities of this compound to Ribosomal RNA

| Ribosomal RNA Source | Method | Dissociation Constant (Kd) | Reference |

| Leishmania mexicana | Surface Plasmon Resonance | (1.7 ± 0.3) x 10⁻³ M | |

| Prokaryotic A-site model | Mass Spectrometry | Not specified |

Table 2: Inhibitory Concentrations of this compound

| Organism/System | Assay | IC50 | Reference |

| Leishmania mexicana | Growth Inhibition | ~200 µM | |

| Cryptosporidium parvum | In vitro growth | Not specified | |

| Eukaryotic Translation | In vitro translation | Not specified |

Table 3: this compound-Induced Translational Readthrough

| Reporter System | This compound Concentration | Fold Increase in Readthrough | Reference |

| PTC reporter | High | 16-fold | |

| MoMLV gag-pol | High | 6-fold |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

X-ray Crystallography of the Ribosome-Paromomycin Complex

This protocol outlines the general steps for determining the crystal structure of a bacterial 70S ribosome in complex with this compound.

1. Ribosome Preparation:

-

Purify 70S ribosomes from a suitable bacterial strain (e.g., Thermus thermophilus or Escherichia coli) as previously described.

-

Store purified ribosomes in a buffer containing 20 mM HEPES-KOH (pH 7.6), 50 mM NH₄Cl, 10 mM Mg(CH₃COO)₂, and 6 mM β-mercaptoethanol.

2. Complex Formation:

-

Form the ribosome functional complex by incubating the 70S ribosomes with a specific mRNA fragment and tRNA mimics (e.g., A- and P-site tRNA analogs).

-

Add this compound to the pre-formed ribosome complex to a final concentration of approximately 100-250 µM and incubate to allow for binding.

3. Crystallization:

-

Use the sitting-drop vapor diffusion method for crystallization at 19°C.

-

Mix the ribosome-paromomycin complex solution with a crystallization buffer containing 100 mM Tris-HCl (pH 7.6), 2.9% (w/v) PEG 20K, 7-12% (v/v) MPD, and 100-200 mM arginine.

-

Equilibrate the drops against a reservoir solution with a higher precipitant concentration.

4. Data Collection and Structure Determination:

-

Stabilize the grown crystals in a cryo-protectant solution containing this compound.

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure using molecular replacement with a known ribosome structure as a search model.

-

Refine the model against the diffraction data to obtain the final atomic coordinates of the ribosome-paromomycin complex.

Caption: A streamlined workflow for determining the crystal structure of the ribosome-paromomycin complex.

Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Paromomycin Complex

This protocol provides a general workflow for the structural analysis of a ribosome-paromomycin complex using single-particle cryo-EM.

1. Sample Preparation:

-

Prepare the ribosome-paromomycin complex as described for X-ray crystallography. The concentration of the complex should be in the range of 0.1-5 mg/mL.

-

Apply a small volume (3-4 µL) of the sample to a glow-discharged cryo-EM grid (e.g., Quantifoil or Lacey carbon grids).

2. Vitrification:

-

Blot the grid to remove excess liquid, leaving a thin film of the sample.

-

Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample, preventing the formation of ice crystals.

3. Data Acquisition:

-

Load the vitrified grid into a transmission electron microscope equipped with a direct electron detector.

-

Collect a large dataset of movie-mode images of the frozen-hydrated particles at various orientations.

4. Data Processing:

-

Perform motion correction on the raw movie frames to correct for beam-induced movement.

-

Estimate the contrast transfer function (CTF) for each micrograph.

-

Automatically pick individual ribosome particles from the micrographs.

-

Perform 2D classification to remove junk particles and group particles with similar views.

-

Generate an initial 3D model and perform 3D classification to separate different conformational states.

-

Refine the 3D reconstruction of the desired class to high resolution.

5. Model Building and Refinement:

-

Build an atomic model into the final cryo-EM density map.

-

Refine the model to improve its fit to the map and its stereochemistry.

Caption: A typical data processing pipeline for single-particle cryo-electron microscopy.

In Vitro Translation Assay

This protocol describes a method to measure the inhibitory effect of this compound on protein synthesis using a coupled in vitro transcription-translation system.

1. Reaction Setup:

-

Prepare a reaction mixture containing an E. coli S30 extract, a DNA template encoding a reporter protein (e.g., luciferase or GFP), amino acids, and an energy source (ATP, GTP).

-

Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control.

2. Incubation:

-

Incubate the reactions at 37°C to allow for coupled transcription and translation.

3. Measurement of Protein Synthesis:

-

At different time points, take aliquots of the reaction.

-

If using a luciferase reporter, add the luciferase substrate and measure the luminescence using a luminometer.

-

If using a GFP reporter, measure the fluorescence using a fluorometer.

4. Data Analysis:

-

Plot the reporter signal as a function of time for each this compound concentration.

-

Calculate the rate of protein synthesis for each condition.

-

Determine the IC50 value of this compound by plotting the inhibition of protein synthesis against the drug concentration.

Chemical Footprinting of this compound on 16S rRNA

This protocol outlines the steps for identifying the binding site of this compound on 16S rRNA using dimethyl sulfate (DMS) footprinting.

1. Ribosome-Paromomycin Complex Formation:

-

Incubate purified 30S ribosomal subunits with or without this compound in a suitable buffer.

2. DMS Modification:

-

Add DMS to the reaction mixtures. DMS methylates the N1 position of adenine and the N3 position of cytosine in single-stranded or accessible regions of the RNA.

-

Incubate for a short period to allow for limited modification.

-

Quench the reaction by adding a stop solution.

3. RNA Extraction:

-

Extract the 16S rRNA from the ribosomal subunits using phenol-chloroform extraction and ethanol precipitation.

4. Primer Extension:

-

Anneal a radiolabeled DNA primer to a region downstream of the expected this compound binding site on the 16S rRNA.

-

Perform reverse transcription. The reverse transcriptase will stop at the sites of DMS modification.

5. Gel Electrophoresis and Analysis:

-

Separate the cDNA products on a denaturing polyacrylamide sequencing gel.

-

Visualize the bands by autoradiography.

-

Compare the band patterns of the this compound-treated and untreated samples. Regions where this compound binding protects the rRNA from DMS modification will show a decrease in band intensity, revealing the antibiotic's footprint.

Conclusion

This compound's mechanism of action is a well-characterized example of how a small molecule can disrupt the intricate process of protein synthesis by targeting a specific RNA structure. Its ability to bind to the ribosomal A-site and induce a conformational change that promotes translational errors and inhibits translocation highlights the vulnerability of the ribosome as an antibiotic target. A thorough understanding of these molecular interactions, facilitated by the experimental approaches detailed in this guide, is crucial for the rational design of new antibiotics that can overcome existing resistance mechanisms and for the development of novel therapeutic strategies targeting ribosomal function.

References

- 1. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential Effects of this compound on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxyl radical footprinting in vivo: mapping macromolecular structures with synchrotron radiation - PMC [pmc.ncbi.nlm.nih.gov]

Paromomycin sulfate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for paromomycin sulfate. The information is intended to support research, development, and quality control activities involving this important aminoglycoside antibiotic.

Chemical Structure and Identification

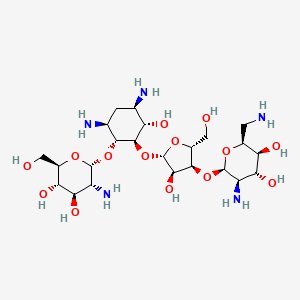

This compound is an aminoglycoside antibiotic produced by the fermentation of Streptomyces rimosus var. paromomycinus. It is a complex oligosaccharide consisting of three rings: 2-deoxystreptamine, D-glucosamine, and a disaccharide composed of D-ribose and paromose. The sulfate salt of this compound is the form used in pharmaceutical preparations.[1]

Chemical Name: O-2,6-Diamino-2,6-dideoxy-β-L-idopyranosyl-(1→3)-O-β-D-ribofuranosyl-(1→5)-O-[2-amino-2-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxystreptamine sulfate[2][3]

Structure:

Caption: Chemical Structure of this compound Sulfate

| Identifier | Value |

| CAS Number | 1263-89-4[1][2] |

| Molecular Formula | C₂₃H₄₇N₅O₁₈S |

| Molecular Weight | 713.71 g/mol |

| This compound Base Molecular Formula | C₂₃H₄₅N₅O₁₄ |

| This compound Base Molecular Weight | 615.63 g/mol |

| SMILES | C1--INVALID-LINK--O[C@@H]2--INVALID-LINK--CO)O)O)N)O[C@H]3--INVALID-LINK--CO)O[C@@H]4--INVALID-LINK--CN)O)O)N)O)O">C@HN.OS(=O)(=O)O |

| InChI | InChI=1S/C23H45N5O14.H2O4S/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22;1-5(2,3)4/h5-23,29-36H,1-4,24-28H2;(H2,1,2,3,4)/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound sulfate is presented below.

| Property | Value | Reference |

| Appearance | White to creamy white or light yellow, amorphous powder. | |

| Melting Point | >200 °C | |

| Solubility | Very soluble in water; practically insoluble in ethanol and ether. | |

| pH (3% w/v solution) | 5.0 - 7.5 | |

| Specific Optical Rotation | +50° to +55° | |

| Loss on Drying | ≤ 5.0% | |

| Residue on Ignition | ≤ 2.0% | |

| pKa Values of Amino Groups | N-1: 7.3, N-3: 7.3, N-2': 7.2, N-6': 8.5, N-6''': 9.1 |

Mechanism of Action

This compound sulfate exerts its antimicrobial effect by inhibiting protein synthesis in susceptible organisms. The primary target is the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit in bacteria. Binding of this compound to the A-site of the 16S rRNA induces a conformational change, which leads to the misreading of mRNA codons and the production of non-functional proteins. This ultimately results in bacterial cell death.

Caption: Mechanism of Action of this compound

Experimental Protocols

Identification by Thin-Layer Chromatography (TLC)

This method is adapted from the United States Pharmacopeia (USP) monograph for this compound Sulfate.

-

Stationary Phase: TLC plate coated with a 0.25-mm layer of chromatographic silica gel.

-

Mobile Phase: A freshly prepared solution of ammonium acetate (40 g/L).

-

Standard Solution: Prepare a solution of USP this compound Sulfate Reference Standard in water containing 10 mg of this compound per mL.

-

Test Solution: Prepare a solution of the this compound sulfate sample in water containing 10 mg of this compound per mL.

-

Procedure:

-

Apply 1 µL of the Standard Solution and 1 µL of the Test Solution to the TLC plate.

-

Develop the chromatogram in a suitable chamber with the Mobile Phase until the solvent front has moved about three-fourths of the length of the plate.

-

Remove the plate from the chamber, mark the solvent front, and allow it to air-dry for 10 minutes.

-

Heat the plate at 105°C for 1 hour.

-

Spray the plate with a solution of ninhydrin in butanol (1 in 100).

-

Heat the plate at 105°C for 5 minutes.

-

-

Interpretation: The principal red spot in the chromatogram obtained from the Test Solution corresponds in position and appearance to that obtained from the Standard Solution.

Assay by High-Performance Liquid Chromatography (HPLC) with Pulsed Amperometric Detection (PAD)

This method provides a more specific and quantitative analysis of this compound sulfate and its related substances. The following is a representative protocol based on published literature.

-

Chromatographic System:

-

Column: Agilent® Pursuit PFP (4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: 2.0% (v/v) trifluoroacetic acid solution containing 0.15% (v/v) pentafluoropropionic acid, adjusted to pH 3.5 with 50% sodium hydroxide (w/w).

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detector: Pulsed Amperometric Detector (PAD) with a gold electrode. A four-potential waveform is used for detection.

-

-

Standard Preparation: Prepare a stock solution of USP this compound Sulfate RS in water. Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the sample.

-

Sample Preparation: Accurately weigh and dissolve the this compound sulfate sample in water to a known concentration. Dilute with the mobile phase as necessary.

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a suitable volume (e.g., 20 µL) of the standard and sample solutions.

-

Record the chromatograms and measure the peak areas.

-

-

Calculation: Calculate the content of this compound sulfate in the sample by comparing the peak area of the main peak with the calibration curve generated from the standard solutions.

Microbiological Assay (Cylinder-Plate Method)

This bioassay determines the potency of this compound sulfate by measuring its inhibitory effect on a susceptible microorganism. This protocol is based on the general method described in the USP.

-

Test Organism: Bacillus subtilis (ATCC 6633) or Staphylococcus epidermidis (ATCC 12228).

-

Culture Medium: Use a suitable agar medium, such as Medium 1 or Medium 11 as specified in the USP General Chapter <81>.

-

Standard Stock Solution: Prepare a stock solution of USP this compound Sulfate RS in a suitable buffer (e.g., 0.1 M Potassium Phosphate Buffer, pH 8.0) to a known concentration.

-

Standard Curve: From the stock solution, prepare a series of five or more dilutions of increasing concentration.

-

Sample Preparation: Prepare a stock solution of the this compound sulfate sample in the same buffer as the standard. Prepare a sample dilution with an expected concentration in the mid-range of the standard curve.

-

Procedure:

-

Prepare plates with a solidified layer of inoculated agar medium.

-

Place sterile stainless steel cylinders on the agar surface.

-

Fill the cylinders with the standard dilutions and the sample dilution.

-

Incubate the plates at a specified temperature (e.g., 32-35°C) for a defined period (e.g., 16-18 hours).

-

Measure the diameter of the zones of inhibition.

-

-

Calculation: Plot the logarithm of the concentration of the standard dilutions against the diameter of the zones of inhibition to generate a standard curve. Determine the potency of the sample by interpolating its zone of inhibition on the standard curve.

Safety and Handling

This compound sulfate is a potent pharmaceutical agent and should be handled with appropriate care. It is important to consult the Safety Data Sheet (SDS) before handling the material.

-

General Precautions: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.

-

Storage: Preserve in tight containers, protected from light.

This technical guide provides a foundation for the chemical and analytical understanding of this compound sulfate. For further details and specific applications, it is recommended to consult the relevant pharmacopeial monographs and scientific literature.

References

The Discovery and Biosynthesis of Paromomycin from Streptomyces rimosus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paromomycin, an aminoglycoside antibiotic with a broad spectrum of activity against bacteria and certain protozoa, has been a subject of scientific interest since its discovery in the mid-20th century. Produced by the soil actinomycete Streptomyces rimosus, this antibiotic has found clinical applications in treating intestinal infections. This technical guide provides an in-depth exploration of the discovery, origin, and biosynthesis of this compound. It includes detailed experimental protocols for its production through fermentation, methods for its extraction and purification, and a review of its mechanism of action. Quantitative data are presented in structured tables for clarity, and key experimental workflows and biosynthetic pathways are visualized using diagrams to facilitate a deeper understanding of the core processes involved in the generation of this important natural product.

Discovery and Origin

This compound was first isolated in the 1950s from fermentation broths of a strain of Streptomyces then identified as Streptomyces krestomuceticus. This strain was later reclassified as Streptomyces rimosus var. paromomycinus. The discovery was part of the golden age of antibiotic research, where soil microorganisms were extensively screened for novel antimicrobial compounds. This compound, initially also referred to as aminosidine, demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria.

Production of this compound via Fermentation

The production of this compound from Streptomyces rimosus can be achieved through both submerged liquid fermentation (SLF) and solid-state fermentation (SSF). Optimization of nutritional and environmental parameters is crucial for maximizing the yield of the antibiotic.

Submerged Liquid Fermentation (SLF)

SLF is a widely used method for the industrial production of antibiotics. The process involves growing the microorganism in a liquid nutrient medium within a controlled bioreactor.

Experimental Protocol: Submerged Liquid Fermentation of S. rimosus

-

Inoculum Preparation:

-

Aseptically transfer a loopful of a sporulated culture of Streptomyces rimosus NRRL 2455 from a Tryptic Soy Agar (TSA) plate to a 250 mL Erlenmeyer flask containing 25 mL of Tryptic Soy Broth (TSB).

-

Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours to obtain a seed culture.

-

-

Production Medium:

-

Prepare the optimized production medium with the following composition per liter of distilled water:

-

Soybean meal: 30 g

-

Glycerol: 40 mL

-

Ammonium chloride (NH₄Cl): 4 g

-

Calcium carbonate (CaCO₃): 5 g

-

-

Adjust the initial pH of the medium to 6.0.

-

Sterilize the medium by autoclaving at 121°C for 20 minutes.

-

-

Fermentation:

-

Inoculate the sterile production medium with the seed culture at an inoculum size of 5.5% (v/v).

-

Incubate the production flasks at 28°C on a rotary shaker at 200 rpm.

-

The optimal incubation time for maximum this compound production is approximately 8.5 days[1].

-

Table 1: Optimized Conditions for this compound Production in Submerged Liquid Fermentation [1]

| Parameter | Optimal Value |

| Nutritional Components | |

| Soybean Meal | 30 g/L |

| Glycerol | 40 mL/L |

| NH₄Cl | 4 g/L |

| CaCO₃ | 5 g/L |

| Environmental Factors | |

| Initial pH | 6.0 |

| Incubation Temperature | 28°C |

| Agitation Rate | 200 rpm |

| Inoculum Size | 5.5% (v/v) |

| Incubation Time | 8.5 days |

Solid-State Fermentation (SSF)

SSF is an alternative fermentation process where microorganisms are grown on a solid substrate with limited free water. This method can offer advantages in terms of higher product concentration and reduced downstream processing costs.

Experimental Protocol: Solid-State Fermentation of S. rimosus

-

Substrate and Inoculum:

-

Use corn bran as the solid substrate.

-

Prepare a seed culture as described for SLF.

-

-

Fermentation:

-

Impregnate the corn bran with the aminoglycoside production medium.

-

Inoculate the solid substrate with the seed culture to an inoculum size of 5% (v/w).

-

Adjust the initial pH of the substrate to 8.5.

-

Incubate the fermentation flasks at 30°C for 9 days.

-

Table 2: Optimized Conditions for this compound Production in Solid-State Fermentation [2]

| Parameter | Optimal Value |

| Substrate | Corn Bran |

| Environmental Factors | |

| Initial pH | 8.5 |

| Incubation Temperature | 30°C |

| Inoculum Size | 5% (v/w) |

| Incubation Time | 9 days |

Table 3: Comparative Yields of this compound in Optimized Fermentation Processes

| Fermentation Method | Maximum Yield | Reference |

| Submerged Liquid Fermentation | Not explicitly stated, but a 14-fold increase over basal medium | [1] |

| Solid-State Fermentation | 2.21 mg/g of initial dry solids (a 4.3-fold increase over unoptimized SSF) | [2] |

Extraction, Purification, and Quantification

Extraction

Experimental Protocol: Extraction of this compound from Fermentation Broth

-

From Submerged Liquid Fermentation:

-

Centrifuge the culture broth to separate the mycelium from the supernatant.

-

Sterilize the supernatant by filtration through a 0.22 µm pore size filter to obtain the crude extract for quantification.

-

-

From Solid-State Fermentation:

-

At the end of the incubation period, add a suitable volume of distilled water to the solid substrate.

-

Agitate the mixture to facilitate the extraction of the antibiotic.

-

Separate the liquid extract from the solid substrate by filtration.

-

Centrifuge the liquid extract to remove any remaining solids and obtain the crude extract.

-

Purification

For obtaining highly pure this compound, chromatographic techniques are employed. Ion-exchange chromatography is a common and effective method for the purification of aminoglycosides due to their polycationic nature.

Experimental Protocol: Purification of this compound by Ion-Exchange Chromatography

-

Resin Preparation:

-

Select a suitable cation-exchange resin (e.g., a carboxylic acid-functionalized resin).

-

Equilibrate the resin with a buffer at a pH that ensures the positive charge of this compound and its binding to the resin.

-

-

Chromatography:

-

Load the crude this compound extract onto the equilibrated ion-exchange column.

-

Wash the column with the equilibration buffer to remove unbound impurities.

-

Elute the bound this compound using a salt gradient (e.g., increasing concentrations of NaCl or NH₄Cl) or by changing the pH of the elution buffer to neutralize the charge of the antibiotic.

-

-

Desalting and Lyophilization:

-

Collect the fractions containing this compound.

-

Desalt the pooled fractions using techniques like gel filtration or dialysis.

-

Lyophilize the desalted solution to obtain purified this compound powder.

-

Quantification

Experimental Protocol: Quantification of this compound by Agar Well Diffusion Bioassay

-

Test Organism:

-

Use a susceptible bacterial strain, such as Staphylococcus aureus ATCC 25923, as the indicator organism.

-

-

Assay Procedure:

-

Prepare a standardized inoculum of the test organism and spread it evenly on the surface of a Mueller-Hinton agar plate.

-

Create wells in the agar using a sterile borer.

-

Add known concentrations of a this compound standard to a series of wells to create a standard curve.

-

Add the unknown this compound samples (crude extracts or purified fractions) to other wells.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zones of inhibition around each well.

-

Plot the zone diameters of the standards against the logarithm of their concentrations to generate a standard curve.

-

Determine the concentration of this compound in the unknown samples by interpolating their zone diameters on the standard curve.

-

Experimental Protocol: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

For more precise and specific quantification, HPLC methods are preferred. Since this compound lacks a strong UV chromophore, derivatization or specialized detectors are required.

-

Method: HPLC with Evaporative Light Scattering Detection (ELSD).

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A mixture of an ion-pairing agent (e.g., trifluoroacetic acid) in water and an organic solvent (e.g., acetonitrile).

-

Detection: ELSD, which is a universal detector that responds to any non-volatile analyte.

-

Quantification: Compare the peak area of the sample with that of a known concentration of a this compound standard.

Biosynthesis of this compound

This compound is a member of the 2-deoxystreptamine (2-DOS) family of aminoglycoside antibiotics. Its biosynthesis originates from primary metabolic precursors, primarily glucose. The biosynthetic gene cluster for this compound in Streptomyces rimosus has been identified, though not all enzymes have been biochemically characterized in detail. The proposed pathway involves the formation of the central 2-DOS ring and its subsequent glycosylation.

The biosynthesis can be conceptually divided into three main stages:

-

Formation of the 2-deoxystreptamine (2-DOS) core: This aminocyclitol is derived from glucose-6-phosphate through a series of enzymatic reactions.

-

Synthesis of the sugar moieties: The other sugar components of this compound, D-glucosamine and D-ribose, are also synthesized from glucose precursors.

-

Glycosylation and modification: The 2-DOS core is sequentially glycosylated with the sugar moieties by specific glycosyltransferases encoded within the gene cluster.

Figure 1: A proposed biosynthetic pathway for this compound.

Regulation of this compound Biosynthesis

The biosynthesis of antibiotics in Streptomyces is a tightly regulated process, often controlled by a complex network of regulatory genes. These genes respond to various environmental and physiological signals, ensuring that antibiotic production occurs at the appropriate time in the bacterial life cycle, typically during the stationary phase.

The regulation of this compound biosynthesis likely involves a hierarchical cascade of regulators, including:

-

Cluster-Situated Regulators (CSRs): These are regulatory genes located within the this compound biosynthetic gene cluster. They often act as direct activators or repressors of the biosynthetic genes. Families of CSRs commonly found in Streptomyces include SARPs (Streptomyces Antibiotic Regulatory Proteins) and StrR-like regulators.

-

Pleiotropic Regulators: These are global regulators that affect multiple cellular processes, including secondary metabolism and morphological differentiation. They can influence this compound production by controlling the expression of CSRs.

Figure 2: A generalized regulatory pathway for antibiotic biosynthesis in Streptomyces.

Mechanism of Action

This compound exerts its antimicrobial effect by inhibiting protein synthesis in susceptible organisms. It belongs to the aminoglycoside class of antibiotics, which are known to target the bacterial ribosome.

The key steps in the mechanism of action of this compound are:

-

Binding to the Ribosome: this compound binds to the 30S ribosomal subunit, specifically to the A-site of the 16S ribosomal RNA.

-

Interference with Protein Synthesis: This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template.

-

Production of Aberrant Proteins: The misreading leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins.

-

Bactericidal Effect: The accumulation of these aberrant proteins disrupts cellular processes and ultimately leads to bacterial cell death.

Figure 3: The mechanism of action of this compound.

Conclusion

This compound remains a significant member of the aminoglycoside family of antibiotics, with a rich history rooted in the exploration of microbial natural products. The understanding of its production by Streptomyces rimosus has advanced through the optimization of fermentation processes, leading to improved yields. While the complete enzymatic details of its biosynthesis are still being fully elucidated, the identification of the biosynthetic gene cluster provides a roadmap for future research and potential bioengineering efforts. The study of its regulatory networks offers opportunities for further strain improvement. This technical guide provides a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Paromomycin: A Comprehensive Technical Guide to its Spectrum of Activity Against Protozoa and Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paromomycin, an aminoglycoside antibiotic, exhibits a broad spectrum of activity against a variety of pathogenic protozoa and bacteria.[1][2] This technical guide provides an in-depth analysis of this compound's efficacy, detailing its mechanism of action, quantitative susceptibility data, and the experimental protocols used to determine its activity. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.

Mechanism of Action

This compound exerts its antimicrobial effect by inhibiting protein synthesis in both prokaryotic and eukaryotic pathogens.[3][4] The primary target is the ribosomal RNA (rRNA), a critical component of the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.

Bacterial Mechanism of Action

In bacteria, this compound binds to the 16S rRNA component of the 30S ribosomal subunit.[3] Specifically, it interacts with the A-site, the region responsible for decoding the mRNA codon and binding the correct aminoacyl-tRNA. This binding event, primarily within a pocket created by an A-A pair and a bulged adenine, induces a conformational change in the A-site. This change disrupts the fidelity of translation in two main ways:

-

Codon Misreading: The altered conformation of the A-site leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins.

-

Inhibition of Translocation: this compound can also inhibit the movement of the ribosome along the mRNA molecule, a process known as translocation, thereby halting protein synthesis.

The binding of this compound to the A-site is highly specific, involving key interactions with conserved nucleotides. This specificity contributes to its potent antibacterial activity.

Antiprotozoal Mechanism of Action

The mechanism of action of this compound against protozoa is believed to be analogous to its antibacterial mechanism, involving the inhibition of protein synthesis by targeting the parasite's ribosomes. In Leishmania, for instance, this compound has been shown to inhibit both cytoplasmic and mitochondrial protein synthesis. Furthermore, it can lead to a decrease in the mitochondrial membrane potential, suggesting that this organelle may be a key target of the drug's activity.

dot

Caption: Mechanism of this compound-induced protein synthesis inhibition.

Spectrum of Activity: Quantitative Data

The in vitro activity of this compound against various protozoan and bacterial species is summarized in the tables below. The data is presented as Minimum Inhibitory Concentration (MIC), 50% inhibitory concentration (IC50), or 50% effective dose (ED50).

Antiprotozoal Activity

| Protozoan Species | Stage | Parameter | Value (µg/mL) | Value (µM) | Reference |

| Leishmania donovani | Promastigote | IC50 | 50 ± 2.5 | ||

| Leishmania donovani | Amastigote | IC50 | 8 ± 3.2 | ||

| Leishmania donovani (field isolates) | Promastigote | ED50 (mean) | 29.8 ± 2.5 | ||

| Leishmania donovani (field isolates) | Amastigote | ED50 (mean) | 3.9 ± 0.3 | ||

| Cryptosporidium parvum | Intracellular | IC50 | 402.1 | ||

| Entamoeba histolytica (TCDC-1198) | Trophozoite | >20 µM after 24h | |||

| Entamoeba histolytica (TCDC-1446) | Trophozoite | >20 µM after 24h | |||

| Entamoeba histolytica (HM1) | Trophozoite | Becomes necrotic at 20 µM after 24h |

Antibacterial Activity

| Bacterial Species | Strain Type | Parameter | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) | Reference |

| Carbapenem-Resistant Enterobacteriaceae (CRE) | Clinical Isolates | MIC | 4 | >256 | 64.9 | |

| Pseudomonas aeruginosa (PS4) | MDR Clinical Isolate | MIC | 256 | |||

| Klebsiella pneumoniae | MIC |

Experimental Protocols

The following sections detail standardized methodologies for determining the in vitro susceptibility of protozoa and bacteria to this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination in Bacteria

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against a range of bacteria.

dot

Caption: Workflow for bacterial MIC determination by broth microdilution.

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate broth medium

-

This compound stock solution of known concentration

-

Bacterial isolate to be tested

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Inoculum Preparation: From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Further dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL in the well).

-

This compound Dilution: Prepare a series of twofold dilutions of the this compound stock solution in the appropriate broth medium in the wells of the microtiter plate. The final volume in each well is typically 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

In Vitro Susceptibility Testing of Intracellular Leishmania Amastigotes

This protocol is designed to assess the activity of this compound against the intracellular amastigote stage of Leishmania within host cells, such as macrophages.

Materials:

-

Host cells (e.g., murine bone marrow-derived macrophages, J774 cells)

-

Leishmania promastigotes in stationary phase

-

Complete culture medium (e.g., RPMI 1640 with FBS)

-

This compound stock solution

-

24- or 96-well culture plates

-

Incubator (37°C, 5% CO2)

-

Giemsa stain or other method for visualizing intracellular parasites

-

Microscope

Procedure:

-

Host Cell Plating: Seed the host cells into the wells of a culture plate and incubate overnight to allow for adherence.

-

Infection: Infect the adherent host cells with stationary-phase Leishmania promastigotes at a defined parasite-to-cell ratio (e.g., 10:1). Incubate for 4-24 hours to allow for phagocytosis.

-

Removal of Extracellular Promastigotes: After the infection period, wash the wells with pre-warmed medium to remove any non-internalized promastigotes.

-

Drug Exposure: Add fresh medium containing serial dilutions of this compound to the infected cells. Include a drug-free control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Assessment of Infection: After incubation, fix and stain the cells with Giemsa. Determine the number of amastigotes per 100 host cells for each drug concentration.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of this compound that reduces the number of intracellular amastigotes by 50% compared to the drug-free control.

In Vitro Susceptibility Testing of Cryptosporidium parvum

This protocol outlines a method for evaluating the efficacy of this compound against Cryptosporidium parvum growth in a human enterocyte cell line.

Materials:

-

Human ileocecal adenocarcinoma cell line (HCT-8)

-

Cryptosporidium parvum oocysts

-

Complete culture medium (e.g., RPMI 1640 with FBS)

-

This compound stock solution

-

96-well culture plates

-

Incubator (37°C, 5% CO2)

-

Method for oocyst excystation (e.g., acidic treatment)

-

Method for quantifying parasite growth (e.g., immunofluorescence assay, qPCR)

Procedure:

-

Host Cell Culture: Grow HCT-8 cells to confluency in 96-well plates.

-

Oocyst Preparation and Excystation: Treat C. parvum oocysts to induce excystation and release of infectious sporozoites.

-

Infection: Inoculate the confluent HCT-8 cell monolayers with the excysted sporozoites.

-

Drug Treatment: At the time of infection, add medium containing various concentrations of this compound to the wells.

-

Incubation: Incubate the infected plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

Quantification of Parasite Growth: After incubation, quantify the extent of parasite infection in each well using a suitable method.

-

Data Analysis: Determine the IC50 value of this compound by plotting the percentage of parasite inhibition against the drug concentration.

Conclusion

This compound remains a significant antimicrobial agent with proven efficacy against a range of protozoan and bacterial pathogens. Its mechanism of action, centered on the disruption of protein synthesis, provides a clear rationale for its therapeutic use. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for the scientific community, facilitating further research into the applications and potential of this versatile drug. Continued investigation and standardized susceptibility testing are crucial for optimizing its clinical use and combating the emergence of resistance.

References

The Molecular Basis of Paromomycin's Selective Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paromomycin, an aminoglycoside antibiotic, exhibits selective toxicity against prokaryotic and certain eukaryotic pathogens, such as Leishmania, while demonstrating minimal effects on mammalian host cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this selectivity. By examining the structural differences between prokaryotic and eukaryotic ribosomes, particularly at the drug's binding site, we elucidate the basis for its differential activity. This guide summarizes key quantitative data on binding affinities and inhibitory concentrations, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction

This compound is a broad-spectrum antibiotic that functions by inhibiting protein synthesis.[1][2] Its clinical utility stems from its potent activity against a range of bacteria and protozoan parasites, coupled with a favorable safety profile in humans.[1][3] The selective toxicity of this compound is primarily attributed to subtle but critical structural differences in the ribosomal RNA (rRNA) of target organisms compared to mammals.[3] This guide will dissect the molecular interactions and structural features that govern this compound's mechanism of action and its selective therapeutic window.

Mechanism of Action: Targeting the Ribosomal A-Site

This compound exerts its antimicrobial effect by binding to the A-site of the small ribosomal subunit. In prokaryotes, this corresponds to the 16S rRNA, a component of the 30S ribosomal subunit. This binding event disrupts the fidelity of protein synthesis in two primary ways:

-

Induction of mRNA Misreading: this compound binding forces a conformational change in the A-site, specifically causing the universally conserved nucleotides A1492 and A1493 of the 16S rRNA to flip out. This conformation mimics the state of the ribosome when a correct codon-anticodon pairing has occurred, thereby lowering the accuracy of tRNA selection and leading to the incorporation of incorrect amino acids into the nascent polypeptide chain.

-

Inhibition of Translocation: The binding of this compound can also interfere with the movement of the ribosome along the mRNA molecule, a process known as translocation, further stalling protein synthesis.

The accumulation of non-functional or toxic proteins, coupled with the overall reduction in protein synthesis, ultimately leads to cell death.

Signaling Pathway: this compound's Impact on Prokaryotic Translation

Caption: Mechanism of this compound action on the prokaryotic ribosome.

The Basis of Selective Toxicity: A Tale of Two Ribosomes

The selective action of this compound hinges on key structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes. While the overall architecture of the A-site is highly conserved, a single nucleotide substitution at position 1408 (E. coli numbering) of the small subunit rRNA is a major determinant of sensitivity.

-

Prokaryotes and Leishmania have an adenosine (A) at position 1408.

-

Eukaryotes (including humans) have a guanosine (G) at this position.

This A-to-G substitution in eukaryotes disrupts a critical hydrogen bond network that stabilizes the binding of this compound, leading to a significantly lower binding affinity for the eukaryotic ribosome. Consequently, much higher concentrations of the drug are required to inhibit eukaryotic protein synthesis.

The ribosomes of the protozoan parasite Leishmania are a notable exception among eukaryotes. While they are 80S ribosomes, their A-site in the small subunit rRNA retains an adenosine at the position equivalent to 1408 in prokaryotes. This feature renders them susceptible to this compound, providing the basis for its use as an anti-leishmanial agent.

Quantitative Analysis of this compound's Selective Action

The differential effects of this compound on various ribosomes can be quantified through measurements of its binding affinity (dissociation constant, Kd) and its inhibitory effect on protein synthesis (half-maximal inhibitory concentration, IC50).

Table 1: Binding Affinity of this compound to Ribosomal RNA

| Ribosomal RNA Source | Ligand | Apparent Dissociation Constant (Kd) | Method |

| Leishmania mexicana | This compound | (1.7 ± 0.3) x 10⁻³ M | Surface Plasmon Resonance |

| Leishmania mexicana | Neomycin B | (6.2 ± 0.7) x 10⁻⁴ M | Surface Plasmon Resonance |

| Mammalian | This compound | Negligible binding observed | Surface Plasmon Resonance |

| Prokaryotic (A1408) | This compound | High Affinity (specific Kd not provided) | Chemical Footprinting |

| Eukaryotic-like (G1408 mutant) | This compound | ~10-fold lower affinity than prokaryotic | Chemical Footprinting |

Data sourced from

Table 2: Inhibitory Concentration (IC50) of this compound

| Organism/System | Target | IC50 |

| Leishmania donovani promastigotes | Growth | 50 ± 2.5 µM |

| Leishmania donovani amastigotes | Growth | 8 ± 3.2 µM |

| Leishmania mexicana promastigotes | Growth | ~200 µM |

| Staphylococcus aureus | Viable Cell Number | 2 µg/mL |

| Staphylococcus aureus | Protein Synthesis | 1.25 µg/mL |

| Rabbit Reticulocyte (Eukaryotic) | In vitro translation | >1000 µM |

| Mycobacterium smegmatis (Prokaryotic) | In vitro translation | 1.5 µM |

| Human-bacterial hybrid ribosome | In vitro translation | 110 µM |

Data sourced from

Mechanisms of Resistance

Bacterial resistance to this compound and other aminoglycosides can arise through several mechanisms:

-

Enzymatic Modification: This is the most common mechanism of resistance. Bacteria can acquire genes encoding aminoglycoside-modifying enzymes (AMEs) that chemically alter the drug, preventing it from binding to the ribosome. These enzymes include:

-

Aminoglycoside acetyltransferases (AACs)

-

Aminoglycoside phosphotransferases (APHs)

-

Aminoglycoside nucleotidyltransferases (ANTs)

-

-

Ribosomal Alterations: Mutations in the 16S rRNA gene, particularly at the this compound binding site, can reduce the drug's affinity for its target. Additionally, some bacteria have acquired 16S rRNA methyltransferases that modify nucleotides in the A-site, sterically hindering aminoglycoside binding.

-

Reduced Permeability and Efflux: Changes in the bacterial cell envelope can decrease the uptake of aminoglycosides, and the acquisition of efflux pumps can actively transport the drug out of the cell.

Workflow for Investigating this compound Resistance

Caption: Experimental workflow for determining the mechanism of this compound resistance.

Detailed Experimental Protocols

In Vitro Translation Inhibition Assay

This assay measures the effect of this compound on protein synthesis in a cell-free system.

Objective: To determine the IC50 of this compound for prokaryotic and eukaryotic ribosomes.

Materials:

-

Cell-free translation system (e.g., E. coli S30 extract, rabbit reticulocyte lysate)

-

mRNA template (e.g., luciferase mRNA)

-

Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine)

-

This compound stock solution

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a master mix containing the cell-free extract, buffer, energy source (ATP, GTP), and amino acid mixture (minus the radiolabeled one).

-

Aliquot the master mix into reaction tubes.

-

Add varying concentrations of this compound to the tubes. Include a no-drug control.

-

Initiate the translation reaction by adding the mRNA template and the radiolabeled amino acid.

-

Incubate the reactions at the optimal temperature for the system (e.g., 37°C for E. coli, 30°C for rabbit reticulocyte lysate) for a defined period (e.g., 60 minutes).

-

Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

-

Collect the precipitated protein on glass fiber filters by vacuum filtration.

-

Wash the filters with cold TCA and then ethanol to remove unincorporated radiolabeled amino acids.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration and determine the IC50 value.

Filter-Binding Assay for Ribosome-Paromomycin Interaction

This assay quantifies the binding of radiolabeled this compound to ribosomes.

Objective: To determine the dissociation constant (Kd) of the this compound-ribosome complex.

Materials:

-

Purified ribosomes (prokaryotic or eukaryotic)

-

Radiolabeled this compound (e.g., ³H-paromomycin)

-

Binding buffer (e.g., Tris-HCl, MgCl₂, KCl)

-

Nitrocellulose filters (0.45 µm pore size)

-

Vacuum filtration apparatus

-

Scintillation fluid and counter

Procedure:

-

Prepare a series of reaction tubes with a constant concentration of ribosomes in binding buffer.

-

Add increasing concentrations of radiolabeled this compound to the tubes.

-

Incubate the reactions at room temperature or 37°C to allow binding to reach equilibrium.

-

Filter each reaction mixture through a nitrocellulose filter under vacuum. Ribosomes and ribosome-bound this compound will be retained on the filter, while unbound this compound will pass through.

-

Wash the filters with cold binding buffer to remove any non-specifically bound drug.

-

Dry the filters and measure the retained radioactivity using a scintillation counter.

-

Plot the amount of bound this compound against the concentration of free this compound.

-

Analyze the binding data using a suitable binding isotherm (e.g., Scatchard plot) to determine the Kd.

Surface Plasmon Resonance (SPR) for RNA-Paromomycin Interaction

SPR provides real-time, label-free analysis of the binding between an immobilized RNA oligonucleotide representing the ribosomal A-site and this compound.

Objective: To determine the kinetic parameters (association and dissociation rates) and the equilibrium dissociation constant (Kd) of the this compound-rRNA interaction.

Materials:

-

SPR instrument

-

Sensor chip (e.g., streptavidin-coated)

-

Biotinylated RNA oligonucleotide corresponding to the ribosomal A-site of the target organism

-

This compound solutions of varying concentrations

-

Running buffer

Procedure:

-

Immobilize the biotinylated RNA oligonucleotide onto the streptavidin-coated sensor chip.

-

Equilibrate the chip surface with running buffer.

-

Inject a series of this compound solutions at different concentrations over the chip surface and monitor the change in the SPR signal (response units, RU) over time.

-

After each this compound injection, flow running buffer over the chip to monitor the dissociation phase.

-

Regenerate the sensor chip surface if necessary.

-

Analyze the resulting sensorgrams using appropriate software to determine the association rate constant (ka), dissociation rate constant (kd), and calculate the equilibrium dissociation constant (Kd = kd/ka).

Conclusion

The selective toxicity of this compound is a clear example of how subtle molecular differences between pathogens and their hosts can be exploited for therapeutic benefit. The key determinant of this selectivity is the A1408G difference in the ribosomal A-site, which significantly reduces the drug's affinity for eukaryotic ribosomes. This understanding, supported by quantitative binding and inhibition data, provides a solid foundation for the rational design of new aminoglycoside derivatives with improved efficacy and reduced off-target effects. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the nuances of this compound's interactions and to explore mechanisms of resistance.

References

An In-depth Technical Guide to the Paromomycin Binding Site on the 16S rRNA A-site

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paromomycin, an aminoglycoside antibiotic, exerts its therapeutic effect by binding to the aminoacyl-tRNA site (A-site) of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. This interaction disrupts protein synthesis by inducing codon misreading and inhibiting ribosomal translocation. A comprehensive understanding of the molecular interactions at this binding site is crucial for the development of novel antimicrobial agents and for overcoming emerging resistance mechanisms. This technical guide provides a detailed overview of the this compound binding site, including quantitative binding data, detailed experimental protocols for studying this interaction, and visualizations of the underlying molecular mechanisms and experimental workflows.

The this compound Binding Pocket in the 16S rRNA A-site

This compound binds to a highly conserved region of the 16S rRNA, specifically within helix 44 (h44) of the small ribosomal subunit. This binding pocket is characterized by a distinct three-dimensional structure that facilitates specific interactions with the antibiotic.

The binding of this compound induces a significant conformational change in the A-site. Specifically, two universally conserved adenine residues, A1492 and A1493, are displaced from their stacked conformation within the helix and bulge out.[1][2] This "flipped-out" conformation is crucial for the misreading of the genetic code, as it mimics the conformational state of the ribosome when a cognate tRNA is bound.

Key nucleotide residues involved in the interaction with this compound include:

-

A1408: Forms a pseudo-Watson-Crick base pair with ring I of this compound.[3]

-

G1491: Stacks with ring I of this compound.[3]

-

A1492 and A1493: These residues are flipped out of the helix upon this compound binding, and their N1 positions become exposed in the minor groove.[1]

-

G1494: Interacts with the aminoglycoside.

-

U1406 and U1495: Form a non-canonical base pair and interact with ring II of this compound through direct and water-mediated hydrogen bonds.

The specificity of this interaction is a key determinant of this compound's antibacterial activity. Mutations in these critical nucleotides can lead to high-level resistance to aminoglycoside antibiotics by disrupting the binding of the drug.

Quantitative Binding Data

The affinity of this compound for the 16S rRNA A-site has been quantified using various biophysical techniques. The dissociation constant (Kd) is a common metric used to describe the strength of this interaction, with lower values indicating higher affinity. The following table summarizes key quantitative data from the literature.

| RNA Construct | Organism/System | Method | Dissociation Constant (Kd) | Reference |

| 16S rRNA A-site model | Escherichia coli | Mass Spectrometry | ~1 µM | |

| rRNA decoding site oligomer | Leishmania mexicana | Surface Plasmon Resonance (SPR) | 1.7 ± 0.3 mM | |

| Unmodified H69 hairpin | Escherichia coli | Spectroscopy, Calorimetry, NMR | 5.4 ± 1.1 µM | |

| Ψ-modified H69 hairpin | Escherichia coli | Spectroscopy, Calorimetry, NMR | 2.6 ± 0.1 µM |

Mechanism of Action: A Visual Representation

This compound's binding to the 16S rRNA A-site triggers a cascade of events that ultimately disrupt protein synthesis. The following diagram illustrates this logical relationship.

Experimental Protocols

Investigating the interaction between this compound and the 16S rRNA A-site requires a combination of molecular biology, biochemistry, and biophysical techniques. Below are detailed methodologies for key experiments.

In Vitro Transcription and Purification of 16S rRNA A-site Constructs

This protocol describes the preparation of RNA constructs of the A-site for use in binding assays.

Materials:

-

Plasmid DNA containing the T7 RNA polymerase promoter followed by the desired 16S rRNA A-site sequence.

-

T7 RNA polymerase.

-

Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP).

-

Transcription buffer (40 mM Tris-HCl pH 8.0, 25 mM MgCl2, 10 mM DTT, 2 mM spermidine).

-

DNase I (RNase-free).

-

Denaturing polyacrylamide gel (8% urea).

-

Elution buffer (0.3 M sodium acetate, 1 mM EDTA).

-

Ethanol.

Protocol:

-

Linearize Plasmid DNA: Digest the plasmid downstream of the RNA coding sequence using a suitable restriction enzyme to ensure run-off transcription. Purify the linearized DNA.

-

In Vitro Transcription:

-

Set up the transcription reaction on ice:

-

Linearized DNA template (1-2 µg)

-

Transcription buffer (1X final concentration)

-

NTPs (4 mM each)

-

T7 RNA polymerase

-

Nuclease-free water to the final volume.

-

-

Incubate at 37°C for 2-4 hours.

-

-

DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 30 minutes to degrade the DNA template.

-

RNA Precipitation: Precipitate the RNA by adding 0.1 volumes of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour.

-

Pellet and Wash: Centrifuge at high speed to pellet the RNA. Wash the pellet with 70% ethanol and air dry.

-

Gel Purification:

-

Resuspend the RNA pellet in loading buffer (containing formamide and tracking dyes).

-

Denature the RNA by heating at 95°C for 5 minutes and then snap-cool on ice.

-

Load the sample onto a denaturing polyacrylamide gel and run until the desired separation is achieved.

-

Visualize the RNA bands by UV shadowing.

-

-

Elution and Precipitation:

-

Excise the band corresponding to the correct RNA size.

-

Crush the gel slice and elute the RNA overnight in elution buffer.

-

Precipitate the eluted RNA with ethanol.

-

-

Final Resuspension: Resuspend the purified RNA in nuclease-free water or an appropriate buffer for subsequent experiments. Quantify the RNA using UV spectrophotometry.

X-ray Crystallography of the this compound-Ribosome Complex

This protocol outlines the general steps for obtaining a crystal structure of this compound bound to the ribosome.

Materials:

-

Purified 70S ribosomes or 30S ribosomal subunits.

-

This compound solution.

-

Crystallization buffer (specific composition to be determined through screening).

-

Cryoprotectant solution.

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates).

Protocol:

-

Ribosome Preparation: Purify ribosomes to high homogeneity.

-

Complex Formation: Incubate the purified ribosomes or ribosomal subunits with an excess of this compound to ensure saturation of the binding site.

-

Crystallization Screening:

-

Use commercially available or in-house prepared screens to test a wide range of crystallization conditions (precipitants, pH, salts, temperature).

-

Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the ribosome-paromomycin complex with the crystallization solution.

-

-

Crystal Optimization: Once initial crystals are obtained, optimize the conditions by systematically varying the concentrations of the components of the successful crystallization condition to improve crystal size and quality.

-

Cryo-protection and Data Collection:

-

Soak the crystals in a cryoprotectant solution to prevent ice formation during freezing.

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data.

-

Solve the structure using molecular replacement, using a known ribosome structure as a search model.

-

Build the this compound molecule into the electron density map and refine the structure.

-

NMR Spectroscopy of the this compound-rRNA A-site Complex

This protocol provides a general workflow for studying the interaction using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

Purified, isotopically labeled (¹³C, ¹⁵N) 16S rRNA A-site construct.

-

This compound.

-

NMR buffer (e.g., 10 mM sodium phosphate pH 6.5, 50 mM NaCl).

-

D₂O.

Protocol:

-

Sample Preparation:

-

Prepare a concentrated solution of the isotopically labeled RNA construct in the NMR buffer.

-

Lyophilize and resuspend in D₂O for experiments observing non-exchangeable protons, or in 90% H₂O/10% D₂O for observing exchangeable imino protons.

-

-

NMR Titration:

-

Acquire a series of 1D or 2D NMR spectra (e.g., ¹H-¹⁵N HSQC) of the RNA in the absence of this compound.

-

Add increasing amounts of a concentrated this compound stock solution to the RNA sample.

-

Acquire spectra at each titration point.

-

Monitor chemical shift perturbations of the RNA signals upon addition of this compound to identify the binding site and determine the dissociation constant.

-

-

Structure Determination (if desired):

-

Prepare a 1:1 complex of the labeled RNA and unlabeled this compound.

-

Acquire a suite of multidimensional NMR experiments (e.g., NOESY, TOCSY, HSQC) to assign the resonances of the RNA and the bound this compound.

-